

Comparative Analysis of the Kinase Selectivity Profile of a Novel NIK Inhibitor

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Compound of Interest		
Compound Name:	NIK-IN-2	
Cat. No.:	B10771558	Get Quote

This guide provides a detailed comparison of the kinase selectivity profile of a representative potent and selective NF-κB-inducing kinase (NIK) inhibitor, herein referred to as **NIK-IN-2**, against other known kinase inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the utility of selective NIK inhibition in therapeutic strategies.

Introduction to NF-kB Inducing Kinase (NIK)

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a crucial serine/threonine kinase that functions as a key regulator of the non-canonical (or alternative) NF-κB signaling pathway.[1] This pathway is integral to lymphoid organ development, B-cell maturation, and various immune responses.[2] Dysregulation and overactivation of NIK have been implicated in the pathophysiology of several human diseases, including autoimmune disorders, chronic inflammatory conditions, and certain cancers like B-cell malignancies and solid tumors.[1][3][4] Consequently, the development of potent and selective NIK inhibitors is an attractive therapeutic strategy.

Kinase Selectivity Profile of NIK-IN-2

The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity and undesirable side effects. The kinase selectivity of **NIK-IN-2** was assessed using a comprehensive kinase panel. The data presented below is representative of a highly selective NIK inhibitor, demonstrating potent inhibition of NIK with minimal activity against a wide range of other kinases.



Kinase Target	% Inhibition @ 1 μM	Kd (nM)
NIK (MAP3K14)	99	< 10
ΙΚΚα	15	> 1000
ΙΚΚβ	5	> 10000
MEK1	2	> 10000
ERK2	< 1	> 10000
JNK1	8	> 10000
p38α	4	> 10000
AKT1	1	> 10000
CDK2	3	> 10000
SRC	6	> 10000

Comparison with Other Kinase Inhibitors

To contextualize the selectivity of **NIK-IN-2**, the following table compares its binding affinity with that of other inhibitors known to target kinases within or outside the NF-κB pathway.



Compound	Primary Target(s)	NIK Kd (nM)	Other Notable Targets (Kd < 100 nM)	Selectivity Profile
NIK-IN-2	NIK	< 10	None identified in a broad panel	Highly Selective
Momelotinib	JAK1, JAK2	< 100	JAK1, JAK2, JAK3, TYK2, Nek1, Nek3, Nek9	Broad (JAK family, Nek family)
JNK-IN-7	JNK1/2/3	> 1000	JNK1, JNK2, JNK3	Selective for JNK family
Dasatinib	BCR-ABL, SRC family	> 1000	BCR-ABL, SRC, LCK, YES, c-KIT, PDGFRβ	Multi-kinase inhibitor

Experimental Protocols

The determination of the kinase selectivity profile is achieved through established highthroughput screening methodologies.

KINOMEscan[™] Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The kinases are expressed as fusions with a proprietary tag in E. coli. The assay involves the binding of the kinase to an immobilized ligand. The test compound is then added, and its ability to displace the immobilized ligand is measured. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The results are reported as the dissociation constant (Kd), which indicates the binding affinity of the compound for each kinase.

KiNativ™ in situ Kinase Profiling

This method assesses the binding of an inhibitor to kinases within a native cellular context (cell or tissue lysates). The protocol involves the following key steps:

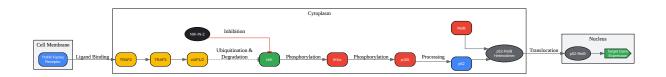
Lysate Preparation: Cells or tissues are lysed to release the native kinases.



- Inhibitor Incubation: The lysate is treated with the test inhibitor (e.g., NIK-IN-2) at a specific concentration.
- Probe Labeling: A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added.
 This probe covalently labels the active site lysine of kinases that are not occupied by the inhibitor.
- Proteolytic Digestion: The protein lysate is digested into peptides using trypsin.
- Enrichment: The biotinylated peptides are enriched using streptavidin affinity chromatography.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The reduction in labeling in the presence of the inhibitor corresponds to its binding potency.

NIK Signaling Pathway and Experimental Workflow

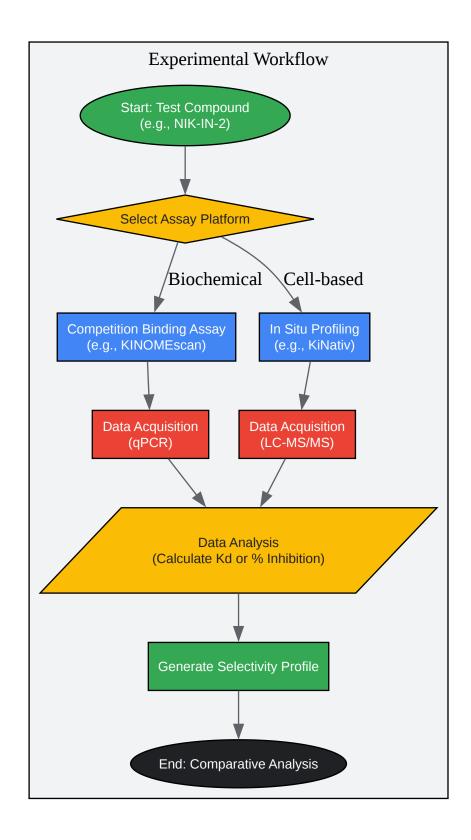
The following diagrams illustrate the non-canonical NF-kB signaling pathway and the general workflow for determining kinase inhibitor selectivity.



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Caption: Non-canonical NF-κB signaling pathway initiated by TNFR family receptors, leading to NIK stabilization and activation.





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Caption: Generalized workflow for determining the kinase selectivity profile of a small molecule inhibitor.



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